molecular formula C9H6ClNO4S2 B13178154 6-(Aminosulfonyl)-3-chloro-1-benzothiophene-2-carboxylic acid

6-(Aminosulfonyl)-3-chloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B13178154
M. Wt: 291.7 g/mol
InChI Key: YGEKFMRTNOEGTG-UHFFFAOYSA-N
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Description

3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid is an organic compound that belongs to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of benzo[b]thiophene-2-carboxylic acid followed by the introduction of the sulfamoyl group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfamoylation can be carried out using sulfamoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-amino-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid.

    Oxidation: Formation of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic sulfone.

    Reduction: Formation of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-methanol.

Scientific Research Applications

3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The presence of the sulfamoyl group can enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
  • 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
  • 3-chloro-6-aminobenzo[b]thiophene-2-carboxylic acid

Uniqueness

3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H6ClNO4S2

Molecular Weight

291.7 g/mol

IUPAC Name

3-chloro-6-sulfamoyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H6ClNO4S2/c10-7-5-2-1-4(17(11,14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13)(H2,11,14,15)

InChI Key

YGEKFMRTNOEGTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=C2Cl)C(=O)O

Origin of Product

United States

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